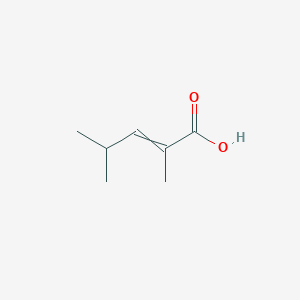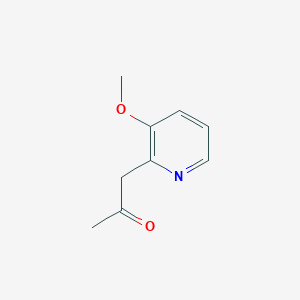
1-(3-Methoxypyridin-2-yl)propan-2-one
Übersicht
Beschreibung
“1-(3-Methoxypyridin-2-yl)propan-2-one” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by other names such as “(3-methoxy-pyridin-2-yl)-propan-2-one” and "2-Propanone, 1-(3-methoxy-2-pyridinyl)-" .
Synthesis Analysis
The synthesis of “this compound” involves a stirred solution of 3-methoxy-2-methylpyridine in tetrahydrofuran. A solution of n-butyllithium in n-hexane is added dropwise at -50° C. under a nitrogen atmosphere, and the mixture is warmed to 0° C. The mixture is then cooled to -50° C., and N,N-dimethylacetamide is added dropwise. The mixture is then warmed to room temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography to give "this compound" .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 86-92 °C (Press: 0.10-0.12 Torr) and a predicted density of 1.078±0.06 g/cm3. Its pKa is predicted to be 3.91±0.10 .Wissenschaftliche Forschungsanwendungen
Drug Development and Modification
Compounds containing the 3-methoxy-2-aminopyridine moiety, similar to 1-(3-Methoxypyridin-2-yl)propan-2-one, have been identified as potent inhibitors with applications in oncology. Structural modifications to these compounds have been undertaken to reduce safety risks such as mutagenic potential and drug-drug interactions, highlighting their significance in developing safer pharmaceutical agents (Palmer et al., 2012). Additionally, analogs of this compound have been evaluated for their potential in treating osteoporosis and as anti-cancer agents, indicating the compound's relevance in therapeutic interventions for chronic and life-threatening diseases (Hutchinson et al., 2003), (Lee et al., 2004).
Material Science and Chemistry
The structural versatility of this compound derivatives enables their application in material science, such as the development of adhesive polymers. These compounds have been synthesized and evaluated for their potential in creating new materials with specific properties, such as improved hydrolytic stability and adhesive properties, which are crucial for dental applications (Moszner et al., 2006). Furthermore, the synthesis of 2-methoxypyridine-3-carbonitriles demonstrates the compound's utility in creating a range of heterocyclic compounds with potential applications in various fields of chemistry (Victory et al., 1993).
Safety and Hazards
The safety data sheet for “1-(3-Methoxypyridin-2-yl)propan-2-one” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .
Eigenschaften
IUPAC Name |
1-(3-methoxypyridin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIYCDQNEDVHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)
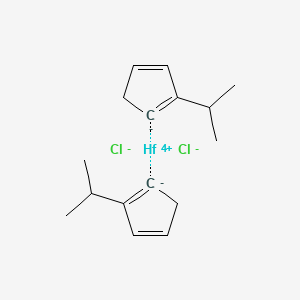
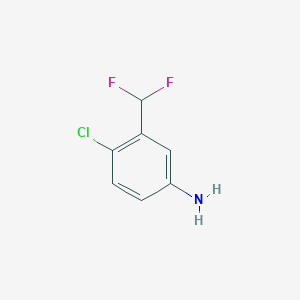
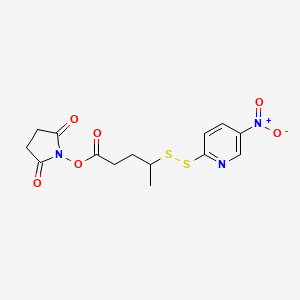
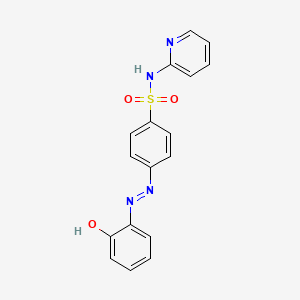
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)

![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)


